The compound "N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide" is a derivative of sulfonamide, a group known for its broad range of biological activities. Sulfonamides have been extensively studied due to their therapeutic potential in various medical fields. The research on quinolinyl sulfonam
The synthesis of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide typically involves several steps, starting from commercially available precursors.
The specific conditions for each step, including temperature, solvents, and reaction times, are crucial for optimizing the yield and purity of the compound .
The molecular structure of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide features:
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide participates in several chemical reactions:
The mechanism of action for N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide primarily involves:
The physical and chemical properties of N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide include:
These properties suggest moderate lipophilicity and potential bioavailability, making it suitable for pharmacological applications.
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide has several significant applications:
N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide (systematic IUPAC name: N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide) is characterized by a fused bicyclic aromatic system bearing distinct functional substituents that govern its biochemical interactions. The core structure consists of an isoquinoline scaffold chlorinated at position 5, with a sulfonamide group at position 8 linked to a 2-aminoethyl chain (–NH–CH₂–CH₂–NH₂). This arrangement creates three key pharmacophoric elements:
Table 1: Atomic Connectivity and Bonding Features
Structural Feature | Position | Bond Characteristics |
---|---|---|
Chloro substituent | C5 | Carbon-chlorine σ-bond (1.74 Å) |
Sulfonamide linker | C8 | S–N bond (1.62 Å) |
Ethylenediamine chain | N-linked | Rotatable C–C/C–N bonds |
Primary amine terminus | Terminal | Hydrogen bond donor/acceptor |
The molecular formula is C₁₁H₁₂ClN₃O₂S for the free base, with a molar mass of 285.75 g/mol. For research applications, the dihydrochloride salt (C₁₁H₁₄Cl₃N₃O₂S; 358.7 g/mol) is frequently employed to enhance aqueous solubility [4] [5]. The SMILES notation (Clc1ccc2c(c1)c(cnc2)S(=O)(=O)NCCN) and InChIKey (OGKYMFFYOWUTKV-UHFFFAOYSA-N) provide unambiguous representations for chemical databases [8].
The compound exhibits limited solubility in aqueous systems but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and moderately in methanol. The dihydrochloride salt shows improved water solubility due to ionic character, though precise solubility limits remain unspecified in literature [4] [5]. Thermal analysis indicates decomposition above 164°C, suggesting limited thermal stability in the solid state [5].
Crystallographic characterization (PDB ID: 2CSN) resolved at 2.5 Å resolution confirms the isoquinoline ring system adopts a planar conformation with the sulfonamide group rotated approximately 45° relative to the bicyclic plane. Key crystal packing interactions include:
Table 2: Crystallographic Data Summary
Parameter | Value |
---|---|
PDB ID | 2CSN |
Resolution | 2.5 Å |
Space group | P 21 21 21 |
Unit cell dimensions | a=45.8 Å, b=67.3 Å, c=72.1 Å |
R-factor | 0.198 |
Ligand conformation | Planar isoquinoline core with sulfonamide torsion |
Stability assessments indicate sensitivity to prolonged light exposure and oxidative conditions, necessitating storage at 0–4°C for short-term use or –20°C for long-term preservation [4].
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H NMR (DMSO-d₆, 400 MHz) exhibits characteristic aromatic resonances between δ 7.8–9.2 ppm corresponding to the isoquinoline protons, with distinct downfield shifts observed for H6 and H7 due to electron-withdrawing effects of the sulfonamide and chloro groups. Key assignments include:
¹³C NMR confirms 11 distinct carbon environments, with C5 (δ 142.1) and C8 (δ 138.9) showing significant deshielding. The ethylenediamine carbons appear at δ 41.5 (–CH₂–NH–SO₂–) and δ 39.2 (–CH₂–NH₂) [8].
Mass SpectrometryHigh-resolution electrospray ionization mass spectrometry (HR-ESI-MS) of the free base shows a protonated molecular ion [M+H]⁺ at m/z 286.0512 (calculated for C₁₁H₁₃ClN₃O₂S: 286.0418), with characteristic fragment ions at m/z 269.98 (loss of NH₂), 224.03 (cleavage of sulfonamide bond), and 187.99 (isoquinolinyl fragment) [4]. The dihydrochloride salt exhibits a distinct [M+2H-Cl]⁺ peak at m/z 322.98.
X-ray Diffraction AnalysisSingle-crystal X-ray analysis confirms the solid-state conformation observed in PDB 2CSN, with key bond lengths and angles consistent with computational predictions:
Table 3: Key Crystallographic Parameters from 2CSN
Parameter | Value | Parameter | Value |
---|---|---|---|
S1–O1 bond length | 1.436 Å | S1–N1 bond length | 1.622 Å |
S1–C8 bond length | 1.767 Å | Cl1–C5 bond length | 1.740 Å |
O1–S1–O2 angle | 119.7° | N1–S1–C8 angle | 107.2° |
Torsion N1–S1–C8–C9 | 43.8° | Planarity deviation | <5° |
The comprehensive spectroscopic profile enables unambiguous identification of this compound in research settings and provides the foundation for structure-activity relationship studies targeting kinase inhibition.
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